2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole: is a chemical compound with the following properties:
Empirical Formula: C₁₂H₁₆BrN
Molecular Weight: 254.17 g/mol
CAS Number: 178162-69-1
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a piperidine derivative (such as 4-bromobenzylpiperidine) with a benzoxazole derivative (such as 4-bromobenzoyl chloride). The reaction typically occurs under appropriate solvent conditions and with the use of suitable reagents.
Industrial Production:: While specific industrial production methods may vary, large-scale synthesis often involves optimized reaction conditions, purification steps, and yield enhancement strategies.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen or the benzoxazole oxygen.
Reduction Reactions: Reduction of the carbonyl group in the benzoyl moiety can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the alcohol group can lead to the formation of the corresponding ketone.
Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Oxidation: Oxidizing agents (e.g., Jones reagent, PCC).
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the benzoyl group yields the corresponding alcohol.
Scientific Research Applications
Chemistry::
Building Block: The compound serves as a valuable building block for the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Antimalarial Activity: Related piperidine derivatives have shown promising antimalarial activity against Plasmodium falciparum .
Other Biological Activities: Further studies are needed to explore its effects on other biological targets.
Fine Chemicals: It may find applications in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs of this compound mentioned in the literature, its unique structure—combining a benzoxazole and a piperidine—sets it apart. Researchers may compare it with related piperidine-based compounds to understand its distinct properties.
Properties
Molecular Formula |
C19H17BrN2O2 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C19H17BrN2O2/c20-15-7-5-14(6-8-15)19(23)22-11-9-13(10-12-22)18-21-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12H2 |
InChI Key |
DWDQJSCCMNEFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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